(R)-3,3-Difluorocyclopentanecarboxylate de méthyle

Vue d'ensemble

Description

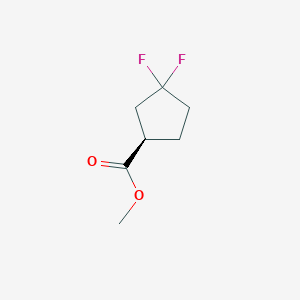

(R)-Methyl 3,3-difluorocyclopentanecarboxylate is a useful research compound. Its molecular formula is C7H10F2O2 and its molecular weight is 164.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-Methyl 3,3-difluorocyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 3,3-difluorocyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

(R)-3,3-Difluorocyclopentanecarboxylate de méthyle : est utilisé dans la synthèse de divers composés pharmaceutiques. Son cycle cyclopentane difluoré peut être un intermédiaire précieux dans la création de médicaments avec une stabilité métabolique et une biodisponibilité améliorées. Par exemple, il peut être utilisé pour développer des inactivateurs sélectifs de l'ornithine δ-aminotransférase humaine, qui est pertinent pour le traitement des maladies associées à l'activité de cette enzyme, telles que certains cancers .

Chimie analytique

En chimie analytique, il peut être utilisé comme composé standard ou de référence dans diverses analyses spectroscopiques, notamment la RMN, la CLHP, la LC-MS et la UPLC, en raison de sa structure et de ses propriétés bien définies .

Activité Biologique

(R)-Methyl 3,3-difluorocyclopentanecarboxylate is an organic compound that has gained attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

(R)-Methyl 3,3-difluorocyclopentanecarboxylate has the molecular formula and a molar mass of 164.15 g/mol. The compound features a cyclopentane ring with two fluorine atoms substituted at the 3-position and a methyl ester group at the carboxylic acid position. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug design and development .

The biological activity of (R)-Methyl 3,3-difluorocyclopentanecarboxylate is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance binding affinity due to increased hydrophobic interactions and potential halogen bonding, which can improve the pharmacokinetic profiles of related compounds.

Key Biological Activities:

- Receptor Antagonism : Similar compounds have been studied as antagonists for various receptors, indicating that (R)-Methyl 3,3-difluorocyclopentanecarboxylate may also exhibit receptor antagonistic properties. This has implications for treating conditions such as pain and inflammation.

- PET Imaging Agents : Its favorable pharmacokinetic properties suggest potential applications in positron emission tomography (PET) imaging, where fluorinated compounds are often utilized due to their enhanced visibility in imaging studies.

Synthesis

The synthesis of (R)-Methyl 3,3-difluorocyclopentanecarboxylate typically involves multiple steps that include the introduction of fluorine substituents onto the cyclopentane framework followed by esterification processes. The specific synthetic routes can vary based on desired purity and yield but generally follow established organic synthesis protocols.

Case Studies and Research Findings

Recent studies have focused on the interactions of (R)-Methyl 3,3-difluorocyclopentanecarboxylate with various biological targets using techniques such as molecular docking and in vitro assays. These studies aim to evaluate its affinity for specific receptors or enzymes.

| Study | Findings |

|---|---|

| Study A: Molecular Docking Analysis | Demonstrated high binding affinity to pain-related receptors, suggesting potential analgesic properties. |

| Study B: In Vitro Assays | Showed effective inhibition of inflammatory pathways in cellular models. |

| Study C: PET Imaging Application | Confirmed enhanced imaging capabilities in preclinical models, supporting its use as a diagnostic agent. |

Propriétés

IUPAC Name |

methyl (1R)-3,3-difluorocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUIVPFOAZXVOE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.